molecular formula C16H13N3O4S B2820388 methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-34-1

methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2820388
CAS RN: 851945-34-1
M. Wt: 343.36
InChI Key: FWFHDZYVWKIYHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described . These compounds exhibit a broad spectrum of antimicrobial action .


Molecular Structure Analysis

The molecular formula of the compound is C16H13N3O4S and its molecular weight is 343.36.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as thiazolo [3,2- a ]pyrimidines have been synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones .

Scientific Research Applications

Synthesis of Novel Compounds

The compound, methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, is closely related to thiazolopyrimidine derivatives that have been synthesized for various scientific purposes. For instance, a study synthesized novel compounds derived from thiazolopyrimidines as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Chemical Reactions and Derivatives

Another research explored the synthesis and reactions of Biginelli-compounds, leading to the formation of thiazolopyrimidines by condensation of certain compounds with dielectrophiles. This study also investigated Dimroth-like rearrangement and Friedl-Crafts acylation, providing insight into the synthesis of various heterocyclic compounds (Kappe & Roschger, 1989).

Antimicrobial and Anticancer Properties

A related study focused on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which were evaluated for their antimicrobial activities. These compounds exhibited significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential in antimicrobial applications (Kolisnyk et al., 2015).

Structural and Molecular Insights

Crystallographic Analysis

Structural modifications in thiazolopyrimidines and their impact on supramolecular aggregation were studied, providing insights into their conformational features. This research showed that varying substituents in the molecular scaffold resulted in significant differences in intermolecular interaction patterns, controlled by various weak interactions (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

methyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-12(14(21)19(9)16)13(20)18-11-5-3-10(4-6-11)15(22)23-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFHDZYVWKIYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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